Homoharringtonine-13C,d3
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Overview
Description
Homoharringtonine-13C,d3 is a labeled derivative of homoharringtonine, a natural plant alkaloid derived from the Cephalotaxus species. Homoharringtonine has been widely studied for its potent antitumor properties, particularly in the treatment of hematological malignancies such as chronic myeloid leukemia and acute myeloid leukemia . The labeled compound, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of homoharringtonine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homoharringtonine involves multiple steps, including the extraction of the natural product from Cephalotaxus species and subsequent chemical modifications. The labeled version, Homoharringtonine-13C,d3, is synthesized by incorporating isotopically labeled carbon (13C) and deuterium (d3) atoms into the homoharringtonine molecule. This process typically involves:
Extraction: Homoharringtonine is extracted from the dry leaves of Cephalotaxus fortunei.
Chemical Synthesis: The incorporation of isotopic labels is achieved through a series of chemical reactions, including oxidative furan opening, transannular Mannich reactions, and Noyori reduction reactions.
Industrial Production Methods
Industrial production of homoharringtonine and its labeled derivatives involves large-scale extraction from Cephalotaxus plants, followed by chemical synthesis to incorporate isotopic labels. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Homoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 4′-demethylation homoharringtonine by oxidation in liver microsomes.
Reduction: Noyori reduction reactions are used in the synthesis process.
Substitution: Incorporation of isotopic labels involves substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: For oxidative furan opening.
Reducing agents: For Noyori reduction reactions.
Solvents: Chloroform, ethanol, and methanol are commonly used.
Major Products Formed
The major products formed from the reactions of this compound include various labeled intermediates and the final labeled compound, which is used for pharmacokinetic studies .
Scientific Research Applications
Homoharringtonine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of homoharringtonine.
Biology: Employed in research to understand the biological pathways and interactions of homoharringtonine in cells.
Mechanism of Action
Homoharringtonine-13C,d3 exerts its effects by inhibiting protein synthesis. It binds to the A-site cleft in the large ribosomal subunit, affecting chain elongation and preventing protein synthesis . This mechanism is crucial in its antitumor activity, particularly in the treatment of hematological malignancies. The molecular targets and pathways involved include the inhibition of the initial elongation step of protein synthesis, which disrupts the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Homoharringtonine-13C,d3 is compared with other similar compounds such as:
Harringtonine: Similar in structure but lacks the isotopic labels.
Isoharringtonine: Another derivative with slight structural differences.
Deoxyharringtonine: Lacks certain functional groups present in homoharringtonine.
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compounds .
Properties
Molecular Formula |
C29H39NO9 |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
4-O-methyl 1-O-[(2S,3S,6R)-4-(trideuterio(113C)methoxy)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |
InChI |
InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3 |
InChI Key |
HYFHYPWGAURHIV-UASUQEDRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1OC(=O)[C@@](CCCC(C)(C)O)(CC(=O)OC)O)OCO5 |
Canonical SMILES |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Origin of Product |
United States |
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